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molecular formula C3H8O3S B046698 2-(Methylsulfonyl)ethanol CAS No. 15205-66-0

2-(Methylsulfonyl)ethanol

Cat. No. B046698
M. Wt: 124.16 g/mol
InChI Key: KFTYFTKODBWKOU-UHFFFAOYSA-N
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Patent
US08642576B2

Procedure details

To a solution of 1-bromo-3,5-difluorobenzene (30.6 mL, 0.266 mole) and 2-(methylsulfonyl)ethanol (66 g, 0.531 mole) in DMSO (240 mL) was added potassium tert-butoxide (76.6 g, 0.682 mole) at 0° C. The resulting mixture was stirred at room temperature for 3 h and quench with 4N HCl slowly to pH≦1. The desired product was extracted with Et2O (12 L) until no product was detected in the aqueous layer. The Et2O was evaporated under reduced pressure to one third the amount of the solvent and washed with 1N NaOH (12 L). Then, the NaOH solution was adjusted to pH=3 and extracted with Et2O until no desired product was detected in the aqueous layer. The Et2O was evaporated under reduced pressure and passed through an Al2O3 column eluted with Et2O to afford 3-bromo-5-fluorophenol as a colorless oil (48 g, 94% yield). LC-MS 190.33 (M+H); Analytical HPLC=2.26 minutes (0-100% CH3CN in H2O with 0.1% TFA in a 4-min run); 1H NMR (400 MHz, CD3OD) δ ppm 6.88-6.64 (m, 2H), 6.58-6.30 (m, 1H), 4.99 (s, 1H).
Quantity
30.6 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[C:4]([F:9])[CH:3]=1.CS(CCO)(=O)=[O:12].CC(C)([O-])C.[K+]>CS(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([OH:12])[CH:5]=[C:4]([F:9])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30.6 mL
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Name
Quantity
66 g
Type
reactant
Smiles
CS(=O)(=O)CCO
Name
Quantity
76.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
240 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quench with 4N HCl slowly to pH≦1
EXTRACTION
Type
EXTRACTION
Details
The desired product was extracted with Et2O (12 L) until no product
CUSTOM
Type
CUSTOM
Details
The Et2O was evaporated under reduced pressure to one third the amount of the solvent
WASH
Type
WASH
Details
washed with 1N NaOH (12 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O until no desired product
CUSTOM
Type
CUSTOM
Details
The Et2O was evaporated under reduced pressure
WASH
Type
WASH
Details
eluted with Et2O

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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